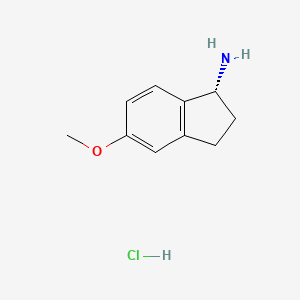
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one, also known as BTFE, is an organic compound with a broad range of potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. BTFE is a brominated thiazole derivative with a trifluoroethan-1-one moiety and is of particular interest due to its unique reactivity and potential for use in a variety of applications.
Wissenschaftliche Forschungsanwendungen
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, 1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one has been used as a versatile reagent for the preparation of a variety of heterocyclic compounds, such as thiazoles and thiophenes. In medicinal chemistry, 1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one has been used as a building block for the synthesis of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase. In biochemistry, 1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one has been used as an inhibitor of the enzyme cytochrome P450 2C9.
Wirkmechanismus
The mechanism of action of 1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one is not completely understood, but it is thought to involve the formation of a covalent bond between the bromine atom of 1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one and the enzyme active site. This covalent bond is believed to inhibit the enzyme’s activity and thus prevent the formation of the product of the reaction.
Biochemical and Physiological Effects
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one is an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one has been shown to inhibit the enzyme cytochrome P450 2C9, which is involved in the metabolism of a variety of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one has several advantages for use in laboratory experiments. It is a stable compound that is easily synthesized in high yield and purity. In addition, it is a versatile reagent that can be used in a variety of reactions. However, there are some limitations to its use in laboratory experiments, such as its potential to interfere with the activity of certain enzymes.
Zukünftige Richtungen
In the future, 1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one could be used in the development of new drugs and other biologically active compounds. In addition, 1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one could be used in the synthesis of novel polymers and other materials. Furthermore, 1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one could be used as a probe to study the structure and function of enzymes and other proteins. Finally, 1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one could be used in the development of new analytical methods for the detection and quantification of various compounds.
Synthesemethoden
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one can be synthesized by the reaction of 5-bromothiazole and 2,2,2-trifluoroethan-1-one in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). The reaction is carried out at room temperature and yields 1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one in high yield and purity.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one involves the reaction of 5-bromo-1,3-thiazole-2-amine with 2,2,2-trifluoroacetyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "5-bromo-1,3-thiazole-2-amine", "2,2,2-trifluoroacetyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Step 1: Dissolve 5-bromo-1,3-thiazole-2-amine in a suitable solvent.", "Step 2: Add a base such as triethylamine or pyridine to the solution.", "Step 3: Slowly add 2,2,2-trifluoroacetyl chloride to the solution while stirring.", "Step 4: Allow the reaction mixture to stir at room temperature for several hours.", "Step 5: Quench the reaction by adding water to the mixture.", "Step 6: Extract the product with a suitable organic solvent such as dichloromethane or chloroform.", "Step 7: Purify the product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
1823369-66-9 |
Produktname |
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one |
Molekularformel |
C5HBrF3NOS |
Molekulargewicht |
260 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



